[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate
Overview
Description
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate is a complex organic compound that features a thiazole ring, an amino group, and a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate typically involves the condensation of methanol and benzoic acid in the presence of a strong acid catalyst . The reaction conditions often require elevated temperatures and controlled environments to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of solid acid catalysts, such as zirconium or titanium-based catalysts, to enhance the efficiency and selectivity of the reaction . These catalysts are preferred due to their recoverability and reusability, which minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving hydrogenation.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for nitration, sodium hydroxide for hydrolysis, and various organic solvents to facilitate the reactions . The conditions typically involve controlled temperatures and pressures to optimize the reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, nitration of the compound can yield nitro derivatives, while hydrolysis can produce corresponding carboxylic acids and alcohols .
Scientific Research Applications
Chemistry
In chemistry, [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate is used as a reagent in organic synthesis to form various complex organic compounds .
Biology
Medicine
In medicine, derivatives of this compound are being explored for their potential therapeutic effects, including antiviral and anticancer activities .
Industry
Industrially, the compound is used in the production of fragrances, solvents, and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .
Mechanism of Action
The mechanism by which [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate exerts its effects involves interactions with specific molecular targets, such as enzymes and receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects . The compound’s structure allows it to bind to active sites on enzymes, inhibiting or activating their functions, which can result in therapeutic outcomes .
Comparison with Similar Compounds
Similar Compounds
Methyl benzoate: An ester with a simpler structure, used in perfumery and as a solvent.
Ethyl benzoate: Similar to methyl benzoate but with an ethyl group, used in similar applications.
Propyl benzoate: Another ester variant with a propyl group, also used in fragrances and solvents.
Uniqueness
What sets [4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate apart from these similar compounds is its thiazole ring and amino group, which confer unique reactivity and potential biological activities . These structural features make it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
[4-[(Z)-(2-amino-4-oxo-1,3-thiazol-5-ylidene)methyl]-2-methoxyphenyl] 4-methylbenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O4S/c1-11-3-6-13(7-4-11)18(23)25-14-8-5-12(9-15(14)24-2)10-16-17(22)21-19(20)26-16/h3-10H,1-2H3,(H2,20,21,22)/b16-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUYXLKHPHJMXOB-YBEGLDIGSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)C=C3C(=O)N=C(S3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)/C=C\3/C(=O)N=C(S3)N)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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